Allylarsane
Description
Allylarsane (systematic name: arsanylpropene) is an organoarsenic compound characterized by an allyl group (CH₂=CH–CH₂–) bonded to an arsenic atom. Its molecular formula is C₃H₇As, with a molar mass of 137.91 g/mol. Structurally, it resembles other allyl derivatives but distinguishes itself through the presence of arsenic, which confers unique electronic and reactivity properties.
Properties
Molecular Formula |
C3H5As |
|---|---|
Molecular Weight |
115.99 g/mol |
InChI |
InChI=1S/C3H5As/c1-2-3-4/h2H,1,3H2 |
InChI Key |
IHMLNJCXHCBKTQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[As] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-en-1-yl)arsane can be achieved through several methods. One common approach involves the reaction of prop-2-en-1-yl halides with sodium arsenide. This reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (Prop-2-en-1-yl)arsane often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to achieve high purity levels required for specific applications.
Chemical Reactions Analysis
Types of Reactions
(Prop-2-en-1-yl)arsane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Reduction: Reduction reactions can convert (Prop-2-en-1-yl)arsane to its corresponding arsenide.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles, including halides and amines, can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a wide range of organoarsenic derivatives.
Scientific Research Applications
(Prop-2-en-1-yl)arsane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: Investigations into its potential therapeutic uses, including as an anticancer agent, are ongoing.
Industry: It is utilized in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (Prop-2-en-1-yl)arsane involves its interaction with molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to alterations in their structure and function. These interactions can affect various cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Allylarsane with structurally related allyl compounds and organoarsenicals:
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Key Applications | Toxicity Profile |
|---|---|---|---|---|---|
| This compound | C₃H₇As | 137.91 | ~95–100 (est.) | Ligands, semiconductor precursors | High (arsenic-related toxicity) |
| Allylamine | C₃H₇N | 57.10 | 53 | Pharmaceuticals, polymers | Moderate (irritant) |
| Allyl chloride | C₃H₅Cl | 92.52 | 45 | Organic synthesis, pesticides | High (carcinogenic) |
| Trimethylarsine | C₃H₉As | 120.03 | 52 | Chemical warfare studies, ligands | Extremely high (volatile toxin) |
| Phenylarsine | C₆H₅As | 152.03 | 160 | Catalysis, coordination chemistry | High (acute toxicity) |
Notes:
- This compound’s boiling point is estimated based on trends in organoarsenic compounds. Its lower volatility compared to trimethylarsine is attributed to stronger intermolecular forces from the allyl group .
Chemical Reactivity
- Coordination Chemistry: this compound acts as a π-donor ligand, forming complexes with transition metals like palladium and platinum. This contrasts with allylamine, which primarily engages in hydrogen bonding or σ-donation .
- Polymerization : Unlike allyl chloride (which readily undergoes radical polymerization), this compound’s polymerization is less studied but hypothesized to require metal catalysts due to arsenic’s electron-withdrawing effects .
- Nucleophilic Substitution : The arsenic center in this compound is less electrophilic than phosphorus in allylphosphine, reducing its reactivity in SN² reactions compared to allyl halides .
Research Findings and Gaps
- Structural Studies: X-ray crystallography of related organoarsenicals (e.g., phenylarsine) confirms tetrahedral geometry around arsenic, a feature likely shared by this compound .
- Toxicological Data: Limited studies exist on this compound’s chronic exposure effects. Regulatory agencies classify it under hazardous materials, requiring stringent handling protocols .
- Comparative Reactivity : Computational studies suggest this compound’s As–C bond dissociation energy (~60 kcal/mol) is weaker than As–H bonds in arsine, influencing its stability in reactions .
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